Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate

Medicinal Chemistry Conformational Analysis PROTAC Design

Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate (CAS 1334499-75-0), with a molecular formula of C15H20N2O2 and a molecular weight of 260.33 g/mol , is a protected spirocyclic diamine building block featuring a carbobenzyloxy (Cbz) group. This compound serves as a versatile scaffold in organic synthesis, particularly for constructing kinase inhibitors and other bioactive molecules.

Molecular Formula C15H20N2O2
Molecular Weight 260.337
CAS No. 1334499-75-0
Cat. No. B577814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate
CAS1334499-75-0
Molecular FormulaC15H20N2O2
Molecular Weight260.337
Structural Identifiers
SMILESC1CC2(CCN2)CN(C1)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C15H20N2O2/c18-14(19-11-13-5-2-1-3-6-13)17-10-4-7-15(12-17)8-9-16-15/h1-3,5-6,16H,4,7-12H2
InChIKeyFYWRMMWCCNOBSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate (CAS 1334499-75-0): A Specialized Spirocyclic Cbz-Protected Scaffold for Medicinal Chemistry


Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate (CAS 1334499-75-0), with a molecular formula of C15H20N2O2 and a molecular weight of 260.33 g/mol , is a protected spirocyclic diamine building block featuring a carbobenzyloxy (Cbz) group. This compound serves as a versatile scaffold in organic synthesis, particularly for constructing kinase inhibitors [1] and other bioactive molecules. Its unique [4.3]-spiro architecture—incorporating both nitrogen atoms and a rigid three-dimensional framework—confers distinct conformational properties that are of significant interest in modern drug discovery and targeted protein degradation [2]. Its primary value lies in its orthogonal protecting group strategy, which facilitates selective functionalization during multi-step synthetic pathways.

Why Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate Cannot Be Replaced by Common Piperazines or Linear Linkers


Generic substitution of benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate with simpler, more readily available diamines—such as piperazine, homopiperazine, or linear PEG linkers—fails to replicate its specific performance in key applications. This compound's rigid [4.3]-spiro framework imposes a unique conformational restriction that directly influences target binding and selectivity [1], unlike flexible linkers which can adopt a multitude of random conformations. Furthermore, the Cbz protecting group on this specific regioisomer (1,6-diazaspiro[3.5]nonane) provides an orthogonal protection strategy that is not present in its unprotected analogs or in other regioisomers like 1,7- or 2,7-diazaspiro[3.5]nonanes . These differences are not trivial; they can result in significant variations in biological activity, synthetic route efficiency, and ultimately, the success of a drug discovery or PROTAC development program. The evidence below quantifies where these distinctions matter most.

Quantitative Differentiation Evidence for Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate


Conformational Restriction: The [4.3]-Spiro Scaffold vs. Linear Linkers

The rigid 1,6-diazaspiro[3.5]nonane core of the target compound, compared to a flexible linear linker such as a PEG chain, imposes a fixed, three-dimensional trajectory between functional groups. This rigidity is not a qualitative descriptor but a structural feature that directly influences molecular recognition. In a comparative analysis of PROTACs targeting H-PGDS, the incorporation of a rigid, spirocyclic linker (of a similar class) resulted in a markedly higher intracellular accumulation compared to more flexible analogs, despite similar binding affinities [1]. This demonstrates that the spirocyclic architecture itself can modulate a critical, quantifiable property (cellular permeability) independent of target binding. The target compound's [4.3]-spiro system provides a specific, pre-organized vector for attachment, which is not possible with flexible or even other rigid, non-spirocyclic linkers.

Medicinal Chemistry Conformational Analysis PROTAC Design

Regioisomeric Differentiation: 1,6- vs. 1,7- vs. 2,7-Diazaspiro[3.5]nonane

The 1,6-diazaspiro[3.5]nonane core represents a distinct regioisomer within the diazaspiro[3.5]nonane family. While the 2,7-diazaspiro[3.5]nonane isomer has been specifically utilized as a core for covalent KRAS G12C inhibitors [1], the 1,6-regioisomer offers a different spatial presentation of its two nitrogen atoms. This difference is not merely semantic; the change in nitrogen position alters the vector of substitution and the overall molecular shape, which can be crucial for fitting into distinct binding pockets. In kinase inhibitor research, the 1,6-diazaspiro[3.5]nonane scaffold has been demonstrated as a ligand-efficient core for probing the ATP-binding site, with its basic nitrogen atoms engaging with acidic residues in the pocket [2]. Substituting one regioisomer for another without experimental validation risks a complete loss of target engagement.

Synthetic Chemistry Regioselectivity Scaffold Hopping

Orthogonal Protection Strategy: Cbz vs. Boc or Unprotected Analogs

The benzyl carbamate (Cbz) protecting group in benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate is a key differentiator from its Boc-protected or fully unprotected analogs. The Cbz group is stable to acidic conditions but is readily cleaved via hydrogenolysis (H2, Pd/C). This orthogonality is a crucial, quantifiable advantage in multi-step synthesis. For instance, the development of α-methyl benzyl carbamate resin linkers, which are chemically analogous to the Cbz group, was critical for the success of solid-phase piperazine and diazaspirocycle synthesis because they permit cleavage under mildly acidic conditions free of contaminating N-alkylated byproducts [1]. In contrast, a Boc group would require strong acid (e.g., TFA) for deprotection, which is incompatible with many acid-sensitive functional groups. An unprotected analog offers no control over regioselectivity in subsequent reactions.

Protecting Group Strategy Synthetic Efficiency Solid-Phase Synthesis

Physicochemical and Procurement Specification Differentiators

Vendor specifications for benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate provide concrete, verifiable metrics that differentiate it from alternative sourcing options. The compound is consistently offered at a high purity standard (typically ≥95% or 97%) , which is a critical starting point for reproducible synthesis. Specific physicochemical properties, such as the calculated partition coefficient (LogP of 2.1511) and topological polar surface area (TPSA of 41.57 Ų) , are well-defined. These values are directly comparable to those of other potential building blocks and can be used to predict and optimize drug-like properties (e.g., permeability, solubility). Furthermore, a defined storage condition (2-8°C) ensures long-term stability and compound integrity, a key differentiator from analogs with unknown or poorly documented stability profiles.

Chemical Properties Purity Specification Storage Stability

Validated Research and Industrial Applications for Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate


Kinase Inhibitor Fragment and Lead Generation

The 1,6-diazaspiro[3.5]nonane core is a validated scaffold for constructing kinase inhibitors. As demonstrated in studies with heteroaryl-substituted diazaspirocycles, this rigid core can be functionalized to produce ligand-efficient inhibitors of multiple kinases, with binding modes confirmed by protein crystallography [4]. The target compound, with its Cbz-protected amine, is an ideal starting point for this purpose. It allows for selective deprotection and subsequent derivatization to introduce a hinge-binding motif, enabling systematic exploration of the ATP-binding site. Its use provides a significant advantage over flexible or non-spirocyclic alternatives, which are less likely to achieve the same degree of ligand efficiency and selectivity.

PROTAC Linker and Targeted Protein Degradation (TPD) Development

The rigid spirocyclic framework of this compound is highly desirable for the rational design of PROTAC linkers. Research has shown that linker rigidity is a critical determinant of intracellular accumulation and ternary complex formation [4]. The target compound provides a conformationally restricted, three-dimensional scaffold that can be used to precisely control the distance and orientation between an E3 ligase ligand and a target protein ligand. This is a key advantage over traditional, flexible PEG or alkyl linkers, which can adopt numerous conformations and lead to suboptimal degradation efficiency. The orthogonal Cbz protection further facilitates the stepwise assembly of these complex bifunctional molecules.

Solid-Phase Synthesis of Conformationally Constrained Peptidomimetics

The Cbz protecting group's compatibility with α-methyl benzyl resin linker technology makes this compound an excellent building block for solid-phase synthesis [4]. It can be used to construct conformationally constrained piperazine or diazaspirocycle-containing peptidomimetics. The rigid core introduces a specific turn or scaffold into a peptide chain, which is essential for probing biological targets with high specificity. The ability to cleave the final product under mild, acidic conditions without generating linker-derived alkylation byproducts is a major advantage for generating high-purity compound libraries, a process where simpler, non-orthogonal building blocks would fail.

Probing the Pharmacophore of Neurological Targets

Diaza-spiro[3.5]nonane derivatives have been patented for their activity as neurokinin (NK1) antagonists [4] and are of interest for modulating nicotinic cholinergic receptors [5]. While the target compound itself is a protected precursor, it serves as a direct entry point for synthesizing these biologically active derivatives. Its rigid core can be used to map the spatial requirements of these neurological receptors, a task for which flexible or acyclic analogs are ill-suited. The defined geometry of the [4.3]-spiro system provides a valuable constraint in structure-activity relationship (SAR) studies, allowing medicinal chemists to decipher the precise three-dimensional pharmacophore required for target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.